N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYHNMIDVUYIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The Hantzsch thiazole synthesis involves condensation of α-halo ketones, thioamides, and amines. For this target:
Cyclization Reaction
Heating equimolar quantities of ethyl 2-bromoacetoacetate, 1H-indole-2-carbothioamide, and furan-2-ylmethylamine in ethanol at reflux for 12 hours yields the thiazole intermediate. Microwave-assisted conditions (100°C, 30 min) improve yields to 78–85%.
Reaction Scheme :
$$
\text{Ethyl 2-bromoacetoacetate} + \text{1H-Indole-2-carbothioamide} + \text{Furan-2-ylmethylamine} \rightarrow \text{N-(Furan-2-ylmethyl)-2-(1H-Indol-2-yl)Thiazole-4-Carboxamide}
$$
Peptide Coupling of Pre-Formed Thiazole-4-Carboxylic Acid
Synthesis of 2-(1H-Indol-2-yl)Thiazole-4-Carboxylic Acid
A modified Hantzsch approach constructs the thiazole core:
Amide Bond Formation
Coupling the carboxylic acid with furan-2-ylmethylamine employs carbodiimide reagents:
- EDC/HOBt System : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C to room temperature for 24 hours (yield: 82%).
- DMTMM Alternative : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in aqueous ethanol (pH 6.5) achieves 88% yield with reduced side products.
Optimization Data :
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 82 |
| DMTMM | Ethanol/H2O | RT | 88 |
Reductive Amination for Side-Chain Installation
Patent WO2011006803A1 discloses reductive amination to install piperidinyl and cyclohexyl groups on isoindole-carboxamides. Adapting this method:
- Intermediate Aldehyde : Oxidize 2-(1H-indol-2-yl)thiazole-4-methanol (prepared via LAH reduction of the ester) to the aldehyde using PCC.
- Reductive Amination : React the aldehyde with furan-2-ylmethylamine in the presence of NaBH3CN (pH 7, methanol, 24 hours).
This route achieves 75% yield but requires stringent control over stoichiometry to avoid over-alkylation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H2O) shows ≥98% purity, with retention time = 6.72 min.
Challenges and Optimization Strategies
- Indole N-H Protection : Boc-protection of the indole nitrogen prevents unwanted side reactions during coupling steps, though deprotection requires careful acidic conditions (TFA/DCM).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve thiazole cyclization but complicate purification. Switch to MTBE/water biphasic systems enhances isolation.
- Microwave Assistance : Reducing reaction times from hours to minutes while maintaining yields (e.g., 30 min vs. 12 hours).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring undergoes nucleophilic substitutions at its electron-deficient positions. Key reactions include:
For example, chlorination at the thiazole C5 position improves electrophilicity for subsequent cross-coupling reactions. The furan methyl group remains inert under these conditions due to steric protection.
Oxidation and Reduction Reactions
The thiazole and furan rings exhibit distinct redox behavior:
Oxidation
| Target Site | Oxidizing Agent | Conditions | Outcome |
|---|---|---|---|
| Thiazole S atom | H₂O₂ (30%), acidic pH | RT, 2 hrs | Sulfoxide formation (↑ polarity) |
| Furan ring | KMnO₄ (dilute) | 60°C, 4 hrs | Ring-opening to diketone |
Sulfoxidation increases water solubility, enabling pharmacological applications . Furan oxidation is limited to harsh conditions due to inherent stability.
Cycloaddition Reactions
The thiazole’s electron-deficient system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hrs | Bicyclic adduct with fused thiazoline | 68% |
This reactivity is exploited to synthesize polycyclic frameworks for material science applications .
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes pH-dependent hydrolysis:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic (HCl, 2M) | Reflux, 4 hrs | Thiazole-4-carboxylic acid | Metal-chelating agents |
| Basic (NaOH, 1M) | RT, 24 hrs | Ammonium salt of carboxylic acid | Solubility enhancement |
Controlled hydrolysis is critical for prodrug designs .
Electrophilic Substitution on the Indole Moiety
The indole C3 position reacts with electrophiles:
| Reaction | Electrophile | Catalyst | Product |
|---|---|---|---|
| Nitration | HNO₃/AcOH | H₂SO₄ | 3-Nitroindole-thiazole conjugate |
| Sulfonation | SO₃/Pyridine | - | 3-Sulfoindole derivative |
Nitration enhances hydrogen-bonding capacity, improving target binding in medicinal contexts .
Cross-Coupling Reactions (Pd-Catalyzed)
The thiazole C4 position engages in Suzuki-Miyaura couplings:
| Partner | Catalyst System | Product | Bioactivity |
|---|---|---|---|
| 4-Fluorophenyl-Bpin | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole hybrid | Anticancer (IC₅₀ = 1.98 µg/mL) |
This method modularizes the compound for structure-activity relationship (SAR) studies .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide. The thiazole ring is crucial for cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of thiazole derivatives on different cancer cell lines, compounds were tested against human breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT-116). The results indicated that several derivatives exhibited promising IC50 values, suggesting significant antiproliferative activity.
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound shows activity against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
A series of thiazole derivatives were synthesized and tested for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings demonstrated that certain modifications to the thiazole structure enhanced antimicrobial efficacy.
Antiviral Activity
The antiviral potential of thiazole-based compounds has gained attention, particularly in the context of emerging viral infections such as SARS-CoV-2.
Case Study: Inhibition Studies
Research has shown that derivatives containing the thiazole moiety can inhibit viral replication in vitro. For instance, a recent study identified specific thiazole derivatives as effective inhibitors of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to functional groups can significantly influence its efficacy against various biological targets.
Key Findings:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
- Substituent Positioning : The positioning of substituents on the thiazole ring affects both cytotoxicity and selectivity towards cancer cell lines.
- Thiazole Ring Modifications : Alterations in the thiazole core can lead to improved antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide: can be compared with other compounds containing furan, indole, or thiazole moieties.
Furan-2-ylmethyl derivatives: Known for their aromatic properties and reactivity.
Indole derivatives: Widely studied for their biological activity.
Thiazole derivatives: Important in medicinal chemistry for their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its combination of three bioactive moieties, which might confer unique biological activities and chemical reactivity compared to compounds containing only one or two of these moieties.
Biological Activity
N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique structure combining a furan ring, an indole moiety, and a thiazole carboxamide. The general formula can be represented as follows:
Synthesis : The synthesis typically involves multi-step organic reactions starting from furan-2-carboxaldehyde, which reacts with suitable amines to form the furan-2-ylmethyl intermediate. Subsequent reactions lead to the formation of the thiazole and indole components through established synthetic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using MTT assays to determine its cytotoxic effects:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 5.12 | Doxorubicin |
| HCT116 | 3.75 | Doxorubicin |
| PC-3 | 4.20 | Doxorubicin |
The compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth in these lines compared to standard chemotherapy agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The following table summarizes its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could serve as a lead compound for developing new antibiotics .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors, potentially affecting signal transduction pathways that regulate cell growth and apoptosis .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance:
- Study on Indole Derivatives : A series of indole-based derivatives were synthesized and tested for their anticancer activity. Compounds similar in structure to this compound demonstrated enhanced potency against MCF-7 cells, emphasizing the importance of structural modifications in improving biological activity .
- Microwave-Assisted Synthesis : Research showed that microwave-assisted synthesis methods significantly improved yields and reduced reaction times when synthesizing related thiazole derivatives, suggesting that such methodologies could enhance the development of new analogs with optimized biological properties .
Q & A
Q. Table 1: Representative Synthetic Yields and Purity of Analogous Compounds
| Compound ID | Substituents | Yield (%) | Purity (%) | Method | Reference |
|---|---|---|---|---|---|
| 34 (Evid.1) | 4-azidobenzamido | 31 | 31 | A | |
| 108 (Evid.4) | 3,4,5-trimethoxybenzamido | 78 | 99 | G → A | |
| 66 (Evid.3) | 3,4,5-trifluorophenyl | 75 | 96 | A |
Q. Table 2: Key Spectroscopic Data for Structural Validation
| Technique | Diagnostic Signals | Example Compound | Reference |
|---|---|---|---|
| ¹H NMR | Indole NH (δ 10.2 ppm), Furan H (δ 6.3–6.7 ppm) | Compound 66 | |
| ESI-MS | [M+H]⁺ = 468.1 (theoretical 468.2) | Compound 50 | |
| HPLC | tR = 12.3 min (C18, 70% MeOH) | Compound 108 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
